molecular formula C9H15NO2 B12450350 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid

9-Azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B12450350
M. Wt: 169.22 g/mol
InChI Key: UJSXTVKBOZWQMH-UHFFFAOYSA-N
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Description

9-Azabicyclo[331]nonane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through various methods. One approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride in the presence of azoisobutyronitrile in refluxing toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of robust and efficient catalytic systems, such as those involving nitroxyl radicals, can facilitate large-scale production .

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid primarily involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to alcohols, converting them into carbonyl compounds. The catalytic system often includes a combination of nitroxyl radicals and metal catalysts, which work synergistically to enhance the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid include other bicyclic structures such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclic framework but differ in the heteroatoms present within the ring system.

Uniqueness: The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions under mild conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2,(H,11,12)

InChI Key

UJSXTVKBOZWQMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)C(=O)O

Origin of Product

United States

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